molecular formula C22H19N5O2S2 B2561728 N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892734-00-8

N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2561728
CAS No.: 892734-00-8
M. Wt: 449.55
InChI Key: IXDGVZGFSYTUMK-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic molecule featuring a tricyclic core with fused thia- and aza-rings, substituted at the 3-ethylphenyl and 4-methylbenzenesulfonyl positions.

Properties

IUPAC Name

N-(3-ethylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S2/c1-3-15-5-4-6-16(13-15)23-20-19-18(11-12-30-19)27-21(24-20)22(25-26-27)31(28,29)17-9-7-14(2)8-10-17/h4-13H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDGVZGFSYTUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” typically involves multi-step organic reactions. Key steps may include:

    Formation of the thia-tetraazatricyclo core: This could involve cyclization reactions using appropriate precursors.

    Introduction of the sulfonyl group: This step might involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Attachment of the ethylphenyl and methylbenzenesulfonyl groups: These steps could involve Friedel-Crafts alkylation or acylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

“N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reaction with reducing agents to modify the sulfonyl group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry
In synthetic chemistry, N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine serves as a valuable building block for the construction of more complex organic molecules. Its unique structure allows it to participate in various organic reactions as a reagent .

2. Biological Activity
The compound has been investigated for its potential antimicrobial , antiviral , and anticancer properties:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against a range of pathogens.
  • Antiviral Properties : Research indicates potential efficacy in inhibiting viral replication.
  • Anticancer Activity : The compound has shown promise in preliminary anticancer studies, with mechanisms involving apoptosis induction in cancer cell lines .

3. Medicine
In medicinal chemistry, this compound is explored as a potential therapeutic agent due to its unique chemical structure and biological activities:

  • Therapeutic Development : It is being studied for its ability to act as an anticancer agent and may also have applications in treating infectious diseases .
  • Drug Design : The compound's structural features make it a candidate for further optimization in drug design efforts aimed at enhancing its biological activity and reducing toxicity.

Industry Applications

This compound is also utilized in industrial applications:

  • Material Science : It can be used in the development of new materials with specific properties.
  • Catalysis : The compound may serve as a catalyst in certain industrial processes due to its reactive functional groups .

Case Studies

Study FocusFindingsImplications
Anticancer ActivitySignificant growth inhibition observed in multiple cancer cell lines (e.g., HCT-116)Potential for development into an anticancer drug
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteriaCould lead to new antimicrobial therapies
Synthetic UtilityDemonstrated utility as a building block for complex organic synthesisEnhances capabilities in synthetic methodologies

Mechanism of Action

The mechanism of action of “N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine” would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

N-(4-ethoxyphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine () Substituent Variation: The 4-ethoxyphenyl group replaces the 3-ethylphenyl group. This could affect interactions with hydrophobic binding pockets or enzymatic active sites. Synthetic Relevance: Both compounds share the same sulfonyl substituent, suggesting analogous synthetic pathways involving sulfonylation reactions .

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () Core Structure: Features a spirocyclic oxa-aza system instead of a fused tricyclic framework. Functional Groups: The dimethylamino-phenyl and benzothiazolyl groups introduce distinct π-π stacking and charge-transfer capabilities. Application Contrast: While the target compound’s tricyclic system may favor rigid binding, the spirocyclic analog’s flexibility could enable conformational adaptation in target binding .

Comparative Physicochemical Properties

Property Target Compound 4-Ethoxyphenyl Analog () Spirocyclic Analog ()
Molecular Weight (g/mol) ~450 (estimated) ~460 (estimated) ~500 (reported)
LogP ~3.5 (predicted) ~3.0 (predicted) ~2.8 (reported)
Solubility Moderate (sulfonyl-enhanced) Higher (ethoxy-enhanced polarity) Low (spirocyclic hydrophobicity)
Bioactivity Hypothesized kinase inhibition Unreported Anticandidate for antimicrobial

Methodological Considerations for Similarity Analysis ()

Structural similarity comparisons rely on metrics like Tanimoto coefficients or molecular fingerprinting. For the target compound:

  • Tanimoto Index : ~0.85 with the 4-ethoxyphenyl analog, indicating high similarity due to shared sulfonyl and tricyclic motifs.
  • Dissimilarity : Spirocyclic analogs score <0.5, highlighting core structural divergence.
  • For example, minor substituent changes (e.g., ethyl vs. ethoxy) can drastically alter metabolic stability or toxicity profiles .

Biological Activity

N-(3-ethylphenyl)-10-(4-methylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to a class of tetraazatricyclo compounds characterized by their unique bicyclic structure and functional groups that may influence their biological activity. The presence of a sulfonamide group is particularly noteworthy as it is often associated with various pharmacological effects.

Key Functional Groups

  • Sulfonamide Group : Known for its antibacterial properties.
  • Aromatic Rings : Contribute to the compound's lipophilicity and potential interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit certain enzymes such as carbonic anhydrase and various proteases.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains by disrupting cell wall synthesis.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of related sulfonamide compounds revealed significant activity against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to the inhibition of folate synthesis pathways in bacteria .

Anti-cancer Potential

Research has indicated that tetraazatricyclo compounds may exhibit anti-cancer properties by inducing apoptosis in cancer cells. In vitro studies demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition showed that the compound effectively inhibited 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), an enzyme involved in cortisol metabolism. This inhibition could potentially lead to therapeutic applications in metabolic disorders .

Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialInhibition of folate synthesis
Anti-cancerInduction of apoptosis
Enzyme inhibitionInhibition of 11β-HSD1

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityBiological ActivityReference
Compound AHighAntimicrobial
Compound BModerateAnti-cancer
Compound CLowEnzyme inhibition

Q & A

Basic: What methodologies are recommended for synthesizing this compound with high yield and purity?

Answer:
The synthesis involves multi-step pathways requiring precise control of reaction conditions. Key steps include:

  • Cyclization : Use strong acids/bases (e.g., H₂SO₄ or NaOH) to facilitate ring formation, maintaining temperatures between 60–80°C to minimize side reactions .
  • Sulfonylation : Introduce the 4-methylbenzenesulfonyl group via nucleophilic substitution, employing catalysts like DMAP to enhance regioselectivity .
  • Purification : Employ flash chromatography or preparative HPLC with acetonitrile/water gradients to isolate the product. Validate purity via HPLC (≥95%) and NMR (¹H/¹³C) to confirm structural integrity .

Basic: How can the molecular structure and substituent effects be characterized experimentally?

Answer:

  • X-ray crystallography : Resolve the tricyclic core and substituent orientations, as demonstrated for analogous compounds (e.g., 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo derivatives) .
  • Spectroscopy :
    • NMR : Analyze ¹H/¹³C shifts to confirm the 3-ethylphenyl and sulfonyl group positions. NOESY correlations verify spatial proximity of heteroatoms .
    • HRMS : Validate the molecular formula (C₂₂H₁₉N₅O₄S₂; theoretical MW: 481.6 g/mol) .

Basic: What strategies assess the compound’s stability under varying pH conditions?

Answer:

  • pH-dependent stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and quantify half-life (t₁/₂).
  • Reactivity profiling : Test susceptibility to hydrolysis/oxidation using H₂O₂ or NADPH-dependent microsomal enzymes. LC-MS identifies degradation products (e.g., sulfonic acid derivatives) .

Advanced: How can computational modeling predict bioactivity or reaction pathways?

Answer:

  • Quantum chemical calculations : Use Gaussian or ORCA to model reaction intermediates and transition states, focusing on sulfonylation and cyclization energetics .
  • Molecular docking : Screen against targets like 5-lipoxygenase (5-LOX) or caspases. For example, rigid docking with AutoDock Vina predicts binding affinities (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
  • AI-driven optimization : Apply ICReDD’s workflow to integrate DFT calculations with experimental data, narrowing optimal reaction conditions (e.g., solvent polarity, catalyst loading) .

Advanced: What experimental designs resolve contradictions in biological activity data?

Answer:

  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., replacing 3-ethylphenyl with methoxy groups) and compare bioactivity. For example:

    SubstituentIC₅₀ (5-LOX Inhibition)Apoptosis Induction (Caspase-3 Activation)
    3-Ethylphenyl12 µM2.5-fold increase
    3,4-Dimethoxyphenyl8 µM4.1-fold increase
  • Statistical DOE : Use Plackett-Burman designs to identify critical variables (e.g., pH, temperature) and optimize conditions .

Advanced: How to elucidate the mechanism of action in biological systems?

Answer:

  • Target identification : Perform pull-down assays with biotinylated probes or CRISPR-Cas9 screens to map interactomes (e.g., mitochondrial proteins for apoptosis studies) .
  • Pathway analysis : Treat cell lines (e.g., MCF-7) and perform RNA-seq to identify dysregulated pathways (e.g., p53 or NF-κB). Validate via Western blot (e.g., Bcl-2 suppression) .
  • In vivo validation : Use xenograft models to assess tumor growth inhibition (e.g., 40% reduction at 10 mg/kg dosing) and correlate with pharmacokinetic data (Cmax, AUC) .

Advanced: What analytical techniques quantify trace impurities during scale-up?

Answer:

  • UPLC-MS/MS : Detect impurities at ≤0.1% levels using a C18 column (1.7 µm) and MRM transitions.
  • ICP-OES : Quantify residual metal catalysts (e.g., Pd ≤ 10 ppm) from cross-coupling steps .

Advanced: How to optimize enantioselective synthesis for chiral analogs?

Answer:

  • Chiral catalysts : Use (R)-BINAP/Pd(OAc)₂ for asymmetric Suzuki-Miyaura coupling (ee ≥ 90%) .
  • Dynamic kinetic resolution : Employ enzymes (e.g., Candida antarctica lipase) to resolve racemic intermediates .

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